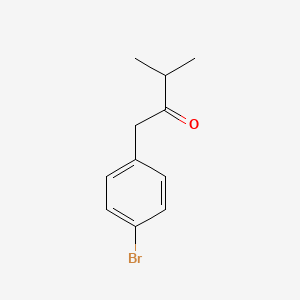

1-(4-Bromophenyl)-3-methylbutan-2-one

Description

1-(4-Bromophenyl)-3-methylbutan-2-one is a brominated aromatic ketone characterized by a 4-bromophenyl group attached to a branched 3-methylbutan-2-one backbone. The compound’s structure combines a bulky alkyl chain with a halogenated aromatic ring, influencing its electronic, steric, and reactivity profiles.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBLQIGLNQICEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-phenyl-3-methylbutan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively attaching to the para position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-phenyl-3-methylbutan-2-one.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 4-bromobenzoic acid or 4-bromoacetophenone.

Reduction: Formation of 1-phenyl-3-methylbutan-2-one.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-3-methylbutan-2-one serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it a valuable building block for the synthesis of more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of new compounds.

- Reduction Reactions : The ketone functionality can be reduced to alcohols or other derivatives, expanding the range of products obtainable from this compound.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. Research into derivatives of this compound suggests its potential use in developing pharmaceuticals targeting various diseases.

Case Studies:

- Antitumor Activity : Some studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Antimicrobial Properties : Research has also explored its efficacy against bacterial strains, indicating potential use as an antimicrobial agent.

Biochemistry and Biological Applications

This compound is utilized in biochemical applications as an organic buffer. Its stability and solubility make it suitable for various biological assays and experiments.

Applications:

- Buffering Agent : In biochemical assays, it helps maintain pH stability during reactions involving enzymes or other sensitive biological molecules.

- Research Tool : As a small molecule scaffold, it can be modified to create libraries of compounds for high-throughput screening in drug discovery processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Bromophenyl)prop-2-en-1-one

- Structure: Features an α,β-unsaturated ketone (enone) system with a 4-bromophenyl group.

- Synthesis : Prepared via cross-metathesis reactions using 1-(4-bromophenyl)-3-chloropropan-1-one and triethylamine, yielding an 83% isolated product .

- Reactivity : Participates in cycloaddition and Wittig reactions due to its conjugated carbonyl system. For example, it reacts with aldehydes to form extended α,β-unsaturated ketones .

- NMR Data: Analogous compound (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one shows distinct ¹H NMR signals at δ 7.82 (d, J = 15.56 Hz) for the enone proton and δ 7.87–7.90 (m) for aromatic protons .

Key Differences :

- Saturation: Unlike 1-(4-bromophenyl)-3-methylbutan-2-one, the enone system in prop-2-en-1-one derivatives introduces conjugation, altering UV-Vis absorption and redox behavior.

- Steric Effects: The branched 3-methylbutan-2-one chain in the target compound likely reduces reactivity in planar transition states (e.g., cycloadditions) compared to the linear enone system.

(E)-1-(4-Bromophenyl)-7-((tert-butyldimethylsilyl)oxy)-5-phenylhept-2-en-1-one

- Structure: A silyl-protected enone with a bromophenyl group and a phenyl-substituted aliphatic chain.

- Synthesis : Formed via Wittig reaction between 5-((tert-butyldimethylsilyl)oxy)-3-phenylpentanal and a bromophenyl phosphorane .

- Applications : Used in complex natural product syntheses, leveraging its stereoelectronic properties for controlled reactivity.

Key Differences :

- Functional Groups : The tert-butyldimethylsilyl (TBS) ether group in this compound introduces orthogonal protection strategies, absent in this compound.

- Chain Length: The extended heptenone backbone enables diverse cyclization pathways, contrasting with the shorter alkyl chain of the target compound.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

Key Differences :

- Electronic Effects : The hydroxyl group in the ortho position enhances hydrogen bonding and acidity, absent in the bromophenyl analog.

- Biological Activity : The bromine atom in this compound may confer distinct bioactivity (e.g., enhanced lipophilicity or halogen bonding) compared to the hydroxylated analog .

Physicochemical and Reactivity Profiles

Physical Properties

| Compound | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound* | Not reported | Likely low in H₂O | Ketone, bromophenyl |

| 1-(4-Bromophenyl)prop-2-en-1-one | Not reported | Moderate in DCM | α,β-unsaturated ketone |

| (E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one | Not reported | Soluble in CDCl₃ | Conjugated enone, bromophenyl |

*Inferred from analogs. Bromophenyl groups typically reduce aqueous solubility due to hydrophobicity .

Reactivity Trends

- Nucleophilic Attack : The ketone in this compound is less electrophilic than α,β-unsaturated analogs due to the absence of conjugation, reducing susceptibility to Michael additions .

- Halogen Bonding: The bromine atom may participate in non-covalent interactions (e.g., with electron-rich groups), influencing crystal packing or supramolecular assembly .

Biological Activity

1-(4-Bromophenyl)-3-methylbutan-2-one, also known by its chemical structure C11H13BrO, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromophenyl group and a ketone functional group, which contribute to its chemical reactivity and biological interactions.

- Molecular Formula : C11H13BrO

- Molecular Weight : 243.13 g/mol

- CAS Number : 1183286-90-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially relevant in treating neurodegenerative disorders.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing neurotransmitter release and signal transduction.

- Oxidative Stress Reduction : Research indicates potential antioxidant properties that help mitigate oxidative stress in cells.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating its potential as an antimicrobial agent .

Anticancer Studies

In a recent investigation published in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The study also reported increased levels of apoptosis markers in treated cells .

Neuroprotective Effects

A study conducted by the University of Groningen explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings suggested that administration of this compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to control groups .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.